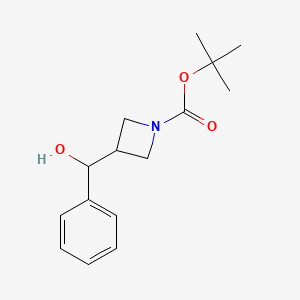
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a chemical compound with the CAS Number: 2413885-24-0 . It has a molecular weight of 224.14 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is1S/C9H8F2O3.Na/c1-6-2-4-7 (5-3-6)14-9 (10,11)8 (12)13;/h2-5H,1H3, (H,12,13);/q;+1/p-1 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 224.14 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Organic Synthesis Applications
Sodium compounds, including those with difluoroacetate groups, play a crucial role in organic synthesis. For instance, sodium-promoted Claisen ester condensations are significant in preparing various esters and ketones through hydrolysis, highlighting sodium's role in facilitating these reactions (Burdon & McLoughlin, 1964). Furthermore, the preparation and utilization of sodium and rare-earth metal complexes bearing dianionic N-aryloxo-functionalized beta-ketoiminate ligands showcase the compound's utility in synthesizing complex metal organics (Peng et al., 2008).
Coordination Chemistry and Spectroscopy
In coordination chemistry, sodium salts of (4-fluorophenoxy)acetic acid have been studied for their two-dimensional coordination polymeric structures, offering insights into designing materials with specific optical properties (Smith, 2017). Similarly, structural, spectroscopic, and theoretical studies on sodium (2-carbamoylphenoxy) acetate salt crystals have been conducted, revealing the material's crystal structure and spectroscopic signatures, which are essential for material science applications (Turza et al., 2020).
Catalysis and Reaction Mechanisms
Research on catalytic processes includes the hydrotrifluoromethylation of styrenes and unactivated aliphatic alkenes using a metal-free system, where sodium trifluoromethanesulfinate serves as a reactant. This method underscores the importance of sodium salts in developing new catalytic reactions that enhance the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Wilger, Gesmundo, & Nicewicz, 2013).
Environmental and Ecotoxicological Studies
Although slightly diverging from the direct query, it's noteworthy that studies on related sodium compounds, like sodium monofluoroacetate, delve into their ecotoxicological impacts, providing a broader perspective on the environmental implications of using such chemicals (Zurita et al., 2007). These studies are crucial for understanding the environmental safety and potential hazards associated with the use of sodium-based compounds in various applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
sodium;2,2-difluoro-2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNMOKRRKKYFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)


![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)
![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)



![2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide](/img/structure/B2681194.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)